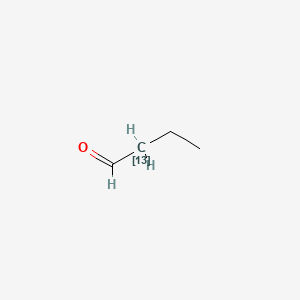
(213C)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .
Industrial Production Methods
Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .
Análisis De Reacciones Químicas
Types of Reactions
(213C)butanal undergoes several types of chemical reactions, including:
Oxidation: Converts this compound to butanoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduces this compound to butanol using hydrogenation.
Addition and Condensation Reactions: Participates in aldol condensations and Tishchenko reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium).
Condensation: Base catalysts (e.g., sodium hydroxide).
Major Products
Oxidation: Butanoic acid.
Reduction: Butanol.
Condensation: β-hydroxybutanal (from aldol condensation).
Aplicaciones Científicas De Investigación
(213C)butanal has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .
Comparación Con Compuestos Similares
Similar Compounds
Butanone (Methyl Ethyl Ketone): Similar molecular formula (C₄H₈O) but differs in structure as a ketone.
Propionaldehyde: Another aldehyde with a shorter carbon chain.
Pentanal: An aldehyde with a longer carbon chain.
Uniqueness
(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .
Propiedades
Fórmula molecular |
C4H8O |
|---|---|
Peso molecular |
73.10 g/mol |
Nombre IUPAC |
(213C)butanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |
Clave InChI |
ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |
SMILES isomérico |
CC[13CH2]C=O |
SMILES canónico |
CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
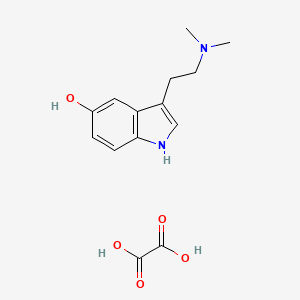
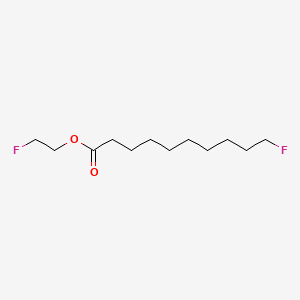
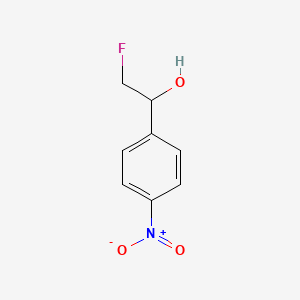
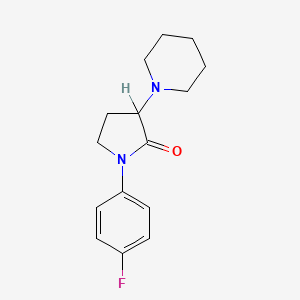
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
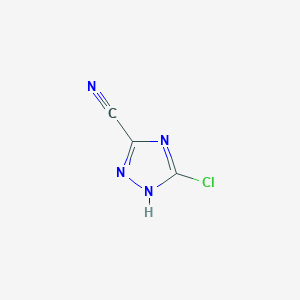
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
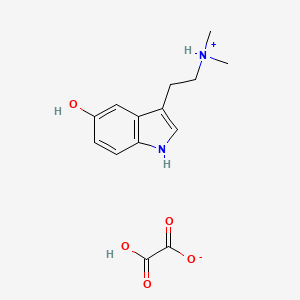
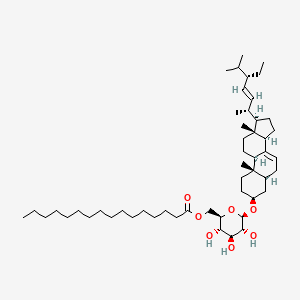
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
